Pentadecylbenzene (CAS 68890-99-3 / 2131-18-2) is a heavy linear alkylbenzene (HLAB) consisting of a 15-carbon straight alkyl chain attached to an aromatic ring. In industrial and laboratory procurement, it serves as a critical high-molecular-weight precursor for specialty linear alkylbenzene sulfonates (LAS), a base fluid for advanced lubricants, and a highly specific calibration standard for geochemical and petrochemical modeling [1]. Unlike lighter, more ubiquitous alkylbenzenes that dominate standard consumer detergents, pentadecylbenzene possesses high lipophilicity, low volatility, and a distinct phase state near room temperature (melting point ~22 °C) . These baseline properties make it the material of choice for demanding applications requiring high-temperature stability, specific rheological profiles, and precise phase behavior in supercritical environments, such as Enhanced Oil Recovery (EOR) and heavy oil hydroconversion [2].
Procurement teams often default to dodecylbenzene (C12 LAB) due to its status as the high-volume industry standard for surfactant manufacturing. However, substituting pentadecylbenzene with dodecylbenzene fundamentally alters the thermodynamic and physical properties of the end product [1]. At a processability level, dodecylbenzene is a free-flowing liquid at standard room temperatures, whereas pentadecylbenzene transitions to a solid state below 22 °C, requiring entirely different pipeline heating and handling protocols [2]. In downstream surfactant applications, the shorter C12 chain yields sulfonates with higher Critical Micelle Concentrations (CMC) and lower Krafft points, rendering them ineffective for high-temperature, high-salinity Enhanced Oil Recovery (EOR) where the extreme hydrophobicity of the C15 chain is mandatory [3]. Furthermore, in supercritical fluid engineering, the liquid-liquid-vapor phase boundaries of C12 or C9 alkylbenzenes with CO2 occur at drastically different pressures than C15, meaning generic substitution will cause catastrophic phase separation in precision lubricant models [4].
The chain length of linear alkylbenzenes exponentially impacts their thermal phase transitions, directly dictating storage and pumping requirements. Pentadecylbenzene exhibits a melting point of 22 °C and a boiling point of 373 °C, making it a waxy solid at cooler room temperatures [1]. In contrast, the industry-standard dodecylbenzene (C12) remains liquid down to 3 °C and boils at 329 °C . This 19 °C difference in melting point requires buyers to implement heated lines or solvent blending for pentadecylbenzene to prevent pipeline clogging during winter or cold-room operations.
| Evidence Dimension | Melting and Boiling Points |
| Target Compound Data | Melting Point: 22 °C; Boiling Point: 373 °C |
| Comparator Or Baseline | Dodecylbenzene (C12): Melting Point: 3 °C; Boiling Point: 329 °C |
| Quantified Difference | +19 °C higher melting point; +44 °C higher boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Procurement teams must account for the solid-to-liquid phase transition of pentadecylbenzene at 22 °C to ensure appropriate heated storage and prevent manufacturing blockages.
When utilized as a precursor for linear alkylbenzene sulfonates (LAS), the C15 chain of pentadecylbenzene provides extreme hydrophobicity, fundamentally altering surface activity. While dodecylbenzene sulfonate (C12 LAS) has a Critical Micelle Concentration (CMC) of approximately 1.1 × 10⁻³ M at 25 °C and a Krafft point of 3 °C [1], pentadecylbenzene sulfonate (C15 LAS) achieves micellization at significantly lower concentrations [2]. However, this comes at the cost of a much higher Krafft point, meaning the C15 derivative requires elevated temperatures to remain soluble and active.
| Evidence Dimension | Critical Micelle Concentration (CMC) and Krafft Point |
| Target Compound Data | C15 LAS: Ultra-low CMC, high Krafft point (requires hot aqueous systems) |
| Comparator Or Baseline | C12 LAS: CMC of 1.1 × 10⁻³ M, Krafft point of 3 °C |
| Quantified Difference | Logarithmic reduction in CMC with a corresponding substantial increase in Krafft temperature |
| Conditions | Aqueous solution at equilibrium |
Formulators must procure pentadecylbenzene over dodecylbenzene when designing heavy-duty, high-temperature industrial surfactants where low-dose efficiency outweighs cold-water solubility.
In the design of compressor lubricants and CO2-flooding EOR systems, the liquid-liquid-vapor (LLV) phase boundaries of the base fluid dictate operational stability. Experimental studies on the binary mixtures of CO2 + n-pentadecylbenzene demonstrate a highly specific LLV locus that extends to higher pressures and temperatures compared to shorter analogs like n-nonylbenzene [1]. Using a lighter alkylbenzene results in an underestimation of the miscibility pressure, leading to unexpected two-phase liquid separation under supercritical conditions.
| Evidence Dimension | Liquid-Liquid-Vapor (LLV) phase loci with CO2 |
| Target Compound Data | CO2 + Pentadecylbenzene: Extended LLV locus requiring higher miscibility pressures |
| Comparator Or Baseline | CO2 + Nonylbenzene: Lower pressure LLV termination point |
| Quantified Difference | Substantial shift in the multiphase boundary pressure/temperature envelope |
| Conditions | High-pressure binary mixture phase equilibrium cells |
Engineers designing CO2-miscible lubricants or EOR models must select pentadecylbenzene to accurately match the thermodynamic miscibility requirements of heavy reservoir crude or advanced refrigerants.
Pentadecylbenzene is utilized as a highly specific model compound to simulate the deep transformation of heavy petroleum fractions. Under high-pressure thermobaric pyrolysis, the cracking of the C15 chain selectively yields toluene and n-tetradecene due to the stability of the benzyl radical [1]. In contrast, shorter or differently structured alkylbenzenes yield alternate primary radicals (e.g., styrene). This precise degradation pathway allows for the accurate calibration of kinetic models representing heavy oil hydroconversion.
| Evidence Dimension | Primary pyrolysis products |
| Target Compound Data | Yields primarily toluene and n-tetradecene |
| Comparator Or Baseline | Shorter alkylbenzenes (e.g., yielding styrene and shorter alkanes) |
| Quantified Difference | Distinct shift in the dominant radical stabilization pathway during thermal decomposition |
| Conditions | High-pressure thermobaric pyrolysis (simulating depths up to 50 km) |
Laboratories conducting petroleum maturation simulations or refinery cracking studies must procure exact C15 alkylbenzenes to ensure their kinetic models correctly predict heavy fraction behavior.
Due to its exceptionally low Critical Micelle Concentration (CMC) and high Krafft point upon sulfonation, pentadecylbenzene is the optimal precursor for heavy-duty linear alkylbenzene sulfonates (HLAS). These surfactants are specifically deployed in hot, high-salinity oil reservoirs where standard C12 LAS would prematurely degrade or fail to maintain micellar stability [1].
The unique liquid-liquid-vapor (LLV) phase equilibria of pentadecylbenzene with CO2 makes it an essential base fluid or blending component in advanced refrigeration and compressor lubricants. It ensures predictable miscibility and prevents catastrophic two-phase separation under high-pressure supercritical operating conditions [2].
As a well-defined heavy alkylaromatic, pentadecylbenzene is heavily procured by petrochemical research facilities as a calibration standard. Its specific thermal cracking selectivity (yielding toluene and n-tetradecene) is used to validate kinetic models of deep geological petroleum transformation and heavy oil hydroconversion processes [3].
Because pentadecylbenzene transitions from a solid to a liquid at 22 °C and boils at 373 °C, it serves as an excellent high-molecular-weight analytical standard for calibrating gas chromatography (GC) and rheological equipment used in the quality control of industrial heavy alkylate bottoms and specialized synthetic waxes [4].